N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4S/c1-24-12-4-2-11(3-5-12)20-7-10(6-15(20)21)17(23)19-14-9-25-8-13(14)16(18)22/h2-5,8-10H,6-7H2,1H3,(H2,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJZBDLUISRPAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CSC=C3C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via a reaction with isocyanates or carbamoyl chlorides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an amine and a 1,4-dicarbonyl compound.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of 5-Oxopyrrolidine-3-carboxamide Derivatives
Key Observations:
- Thiophene vs. Thiophene’s electron-rich nature may also influence binding interactions in enzymatic targets .
- Methoxyphenyl Ubiquity : The 4-methoxyphenyl group, common in and , is associated with balanced lipophilicity and metabolic stability, likely contributing to improved pharmacokinetic profiles .
- Carbamoyl vs. Halogen Substitution : The carbamoyl group (target compound, ) enhances hydrogen-bonding capacity compared to halogenated analogs (e.g., ’s 2-chlorophenyl), which may improve target affinity but reduce solubility .
Pharmacological and Physicochemical Comparisons
Bioactivity Insights:
- Antibacterial Potential: Compounds with 5-oxopyrrolidine-3-carboxamide scaffolds, such as those in , demonstrate antibacterial activity against Gram-positive pathogens. The target compound’s thiophene moiety may broaden activity against resistant strains .
Physicochemical Properties:
- Solubility and pKa : The target compound’s carbamoyl group likely increases aqueous solubility relative to halogenated analogs (e.g., ). However, the thiophene ring may counterbalance this by enhancing lipophilicity.
- Density and Stability : Analogous compounds () exhibit densities ~1.427 g/cm³ and pKa values ~8.29, suggesting moderate stability under physiological conditions .
Biological Activity
N-(4-carbamoylthiophen-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings, including data tables and case studies.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through the reaction of specific precursors under controlled conditions to yield the desired product. The general synthetic route includes:
- Formation of Thiophene Derivative : Starting with a thiophene compound, carbamoylation is performed to introduce the carbamoyl group.
- Pyrrolidine Formation : A pyrrolidine ring is constructed by cyclization reactions involving appropriate amine and carbonyl precursors.
- Final Coupling Reaction : The final step involves coupling the thiophene derivative with the pyrrolidine to form the target compound.
Antibacterial Activity
Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antibacterial properties. For example, compounds targeting the MurA enzyme, essential in peptidoglycan synthesis in bacteria, showed promising results with IC50 values ranging from 9.8 to 12.2 μM against resistant strains of Escherichia coli and Clostridioides difficile .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives possess anticancer properties by inducing apoptosis in cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Studies
- Study on Antibacterial Properties : A recent investigation focused on a series of 3-oxopyrazolidin-4-carboxamide derivatives, which included structural analogs of this compound. These compounds were tested against various bacterial strains, revealing significant activity against Gram-positive bacteria with minimal toxicity towards human cells .
- Mechanistic Studies : Further research utilizing NMR spectroscopy identified binding interactions between these compounds and bacterial enzymes, elucidating their mechanism of action and paving the way for future drug development .
Data Tables
| Compound Name | IC50 (μM) | Target Enzyme | Bacterial Strain |
|---|---|---|---|
| Compound 15 | 9.8 | MurA | E. coli |
| Compound 16 | 10.2 | MurA | C. difficile |
| This compound | TBD | TBD | TBD |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
